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Indium triethoxide - 62763-48-8

Indium triethoxide

Catalog Number: EVT-419221
CAS Number: 62763-48-8
Molecular Formula: C6H15InO3
Molecular Weight: 250 g/mol
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Product Introduction

Source and Classification

Indium triethoxide belongs to the category of organoindium compounds, which are known for their unique reactivity and versatility in synthetic chemistry. These compounds are typically synthesized from indium metal or indium salts through various methods involving alkoxides. The classification of indium triethoxide falls under organometallic chemistry, specifically focusing on metal alkoxides that serve as precursors or catalysts in organic reactions.

Synthesis Analysis

The synthesis of indium triethoxide can be achieved through several methods, primarily involving the reaction of indium metal with ethyl alcohol. A common approach includes:

  1. Direct Reaction: Indium metal reacts with an excess of ethanol in an inert atmosphere (such as nitrogen or argon) to produce indium triethoxide and hydrogen gas.
    In+3C2H5OHIn C2H53+3H2\text{In}+3\text{C}_2\text{H}_5\text{OH}\rightarrow \text{In C}_2\text{H}_5\text{O }_3+3\text{H}_2
  2. Solvent Methods: The reaction can also be conducted in solvents like tetrahydrofuran or dichloromethane to enhance solubility and reaction kinetics. The use of these solvents allows for better control over reaction conditions such as temperature and stirring time, which are critical for obtaining pure products.
  3. Temperature and Time Parameters: Synthesis typically occurs at elevated temperatures (around 60-80 °C) for several hours to ensure complete conversion of reactants to products.

These methods highlight the importance of controlled environments to prevent moisture contamination, which can lead to hydrolysis of the alkoxide.

Molecular Structure Analysis

Indium triethoxide features a central indium atom coordinated by three ethoxide groups. The molecular structure can be described as follows:

The structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, revealing insights into the bonding environment and steric effects associated with the ethoxy groups.

Chemical Reactions Analysis

Indium triethoxide participates in a variety of chemical reactions, showcasing its utility as a catalyst and reagent:

  1. Catalytic Reactions: It acts as a Lewis acid catalyst in various organic transformations, including:
    • C–C bond formation
    • Nucleophilic additions
    • Cross-coupling reactions
  2. Transesterification: Indium triethoxide has been employed effectively in transesterification reactions, providing an alternative to traditional acid-catalyzed processes that often require harsher conditions.
  3. Polymerization: It can initiate ring-opening polymerization of lactides and other cyclic esters, leading to the formation of biodegradable polymers.

The reactivity profile of indium triethoxide is enhanced by its ability to form stable complexes with various substrates, facilitating diverse chemical transformations under mild conditions.

Mechanism of Action

The mechanism by which indium triethoxide functions in catalytic processes generally involves:

  1. Activation of Substrates: The Lewis acidic nature of indium facilitates the activation of electrophiles or nucleophiles by coordinating with them, thus lowering the energy barrier for subsequent reactions.
  2. Formation of Intermediates: During reactions such as nucleophilic addition or cross-coupling, intermediates are formed where the ethoxide groups may stabilize charged species or transition states.
  3. Regeneration: After facilitating a reaction, indium triethoxide can regenerate itself by releasing the product while maintaining its catalytic activity for subsequent cycles.

This mechanism underscores its effectiveness in promoting reactions that require mild conditions and high selectivity.

Physical and Chemical Properties Analysis

Indium triethoxide exhibits several notable physical and chemical properties:

These properties make it suitable for use in various applications where moisture sensitivity must be managed carefully.

Applications

Indium triethoxide finds applications across multiple scientific domains:

  1. Catalysis: Its primary application lies in organic synthesis as a catalyst for various transformations such as C–C bond formation and polymerization processes.
  2. Material Science: Used as a precursor for thin-film transistors and other electronic materials due to its ability to form stable films upon deposition.
  3. Biochemistry: Investigated for potential uses in drug delivery systems owing to its compatibility with biological molecules.
  4. Environmental Chemistry: Explored for applications in removing toxic metals from wastewater through adsorption processes.
Synthesis Methodologies of InGaO₃(ZnO)ₘ Homologous Structures

Solid-Phase Diffusion Processes for Nanoparticle Synthesis

Solid-phase diffusion enables precise atomic-scale mixing for multi-component oxides. This technique involves sequential deposition of metallic precursors (In, Ga, Zn) followed by controlled thermal annealing (800–1200°C) in oxygen-rich atmospheres. The diffusion kinetics govern phase homogeneity, with In³⁺ ions migrating into pre-organized [GaO₃(ZnO)ₘ] frameworks. Extended annealing (>12 hours) yields layered superlattices with m = 1–5 periodicities, confirmed by high-resolution TEM showing alternating InO⁺ and (GaZnO)⁻ layers. Key advantages include minimal lattice mismatch (<2%) and suppressed phase segregation compared to co-precipitation methods [1].

Table 1: Solid-Phase Diffusion Parameters for InGaO₃(ZnO)ₘ Synthesis

Annealing Temp. (°C)Duration (hr)O₂ Partial Pressure (atm)Dominant Phase (m-value)Crystallite Size (nm)
800240.2m=115±3
950121.0m=342±8
110080.5m=575±12

Sol-Gel Fabrication and Thin-Film Deposition Techniques

Non-hydrolytic sol-gel routes utilizing indium triethoxide (In(OCH₂CH₃)₃) prevent chloride contamination prevalent in chloride-derived processes. In ethanol solutions, indium triethoxide undergoes controlled condensation with gallium/zincoxide precursors at 60–80°C, forming In–O–Ga/Zn heterometallic bridges. Viscosity tuning (50–200 cP) enables spin-coating of uniform films (80–300 nm thickness). Post-deposition annealing at 500°C crystallizes the 2D homologous structure while maintaining stoichiometric control (±0.5 at%). FTIR monitoring reveals complete ethoxy group elimination at >450°C, evidenced by disappearance of ν(C–O) at 1080 cm⁻¹ and δ(C–H) at 1375 cm⁻¹ [4] [10].

Table 2: Sol-Gel Formulations for Homologous Phase Thin Films

Precursor Ratio (In:Ga:Zn)Solvent SystemAnnealing Temp. (°C)Film Roughness (Ra, nm)Electrical Resistivity (Ω·cm)
1:1:1Ethanol/acetylacetone4501.83.2×10⁻²
1:1:3Methoxyethanol5500.98.7×10⁻³
1:1:5Ethyleneglycol5002.51.5×10⁻²

Spark Plasma Sintering (SPS) for Bulk Ceramic Preparation

Spark plasma sintering achieves full densification (>98% theoretical density) at reduced temperatures (800°C vs. 1400°C for conventional sintering). The process applies pulsed DC currents (500–2000 A) under uniaxial pressure (50–100 MPa) to nanopowder compacts. Joule heating enables rapid densification (5–10 min dwell) while suppressing Zn volatilization. SPS-derived ceramics exhibit anisotropic thermal conductivity: 12 W/m·K parallel to pressing direction vs. 7 W/m·K perpendicular, attributable to grain alignment of the layered structure [2].

Metal-Nitrate-Glycol Gel Decomposition for Low-Temperature Synthesis

Glycolate gels form via polyesterification between metal nitrates (In/Ga/Zn) and ethylene glycol at 120–150°C. The cross-linked network ensures molecular-level mixing, enabling crystallization at 400–600°C – 300°C lower than solid-state reactions. TGA-MS analysis shows four-stage decomposition: nitrate combustion (200°C), glycolate oxidation (280°C), carbonate removal (350°C), and oxide crystallization (>400°C). This method achieves single-phase InGaO₃(ZnO)₃ with 25 nm crystallites at 550°C, whereas chloride-based gels require >700°C due to residual halides [4].

Reactive Solid-Phase Epitaxy for Superlattice Films

Epitaxial growth on lattice-matched substrates (e.g., YSZ, Al₂O₃) enables defect-free superlattices. Pulsed laser deposition of alternating InOₓ and GaZnOₓ layers at 650°C under 10⁻⁴ Torr oxygen initiates interfacial reactions forming thermodynamically stable InGaO₃(ZnO)ₘ. RHEED oscillations monitor layer-by-layer growth, with in-situ XRD confirming c-axis expansion from 1.25 nm (m=1) to 3.18 nm (m=5). This approach achieves electron mobilities of 32 cm²/V·s in m=5 films – 5× higher than random polycrystals [1] [5].

Theoretical Insights: Reaction Mechanisms and Phase Stability

DFT calculations reveal why InGaO₃(ZnO)ₘ phases dominate over spinel competitors: The InO⁺ layer stabilizes wurtzite (GaZnO)⁻ blocks through Coulombic attraction (-2.7 eV/unit cell). Kinetically, indium triethoxide hydrolysis generates [In(OH)₃] monomers that condense via edge-sharing octahedra, templating the layered framework. Phase purity correlates with Zn²⁺ ionic radius (0.74 Å), which fits the wurtzite interstices better than larger Cd²⁺ (0.95 Å) [5].

Properties

CAS Number

62763-48-8

Product Name

Indium triethoxide

IUPAC Name

triethoxyindigane

Molecular Formula

C6H15InO3

Molecular Weight

250 g/mol

InChI

InChI=1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3

InChI Key

MCXZOLDSEPCWRB-UHFFFAOYSA-N

SMILES

CCO[In](OCC)OCC

Canonical SMILES

CCO[In](OCC)OCC

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